(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol

Vue d'ensemble

Description

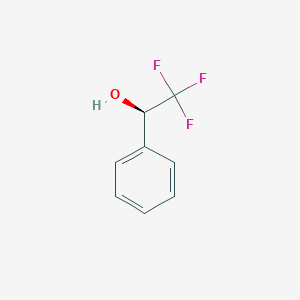

®-(-)-alpha-(Trifluoromethyl)benzyl alcohol, also known as ®-(-)-1-Phenyl-2,2,2-trifluoroethanol, is a chiral compound with the molecular formula C8H7F3O. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl alcohol structure. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-alpha-(Trifluoromethyl)benzyl alcohol typically involves the reduction of the corresponding ketone, ®-(-)-alpha-(Trifluoromethyl)acetophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of ®-(-)-alpha-(Trifluoromethyl)benzyl alcohol may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone precursor. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and enantiomeric purity .

Analyse Des Réactions Chimiques

2.1. Oxidation Reactions

One of the primary reactions involving (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol is its oxidation to form corresponding ketones. This transformation can be effectively achieved using various oxidizing agents, including nitroxide catalysts and potassium persulfate as the terminal oxidant.

-

Mechanism : The oxidation process typically begins with the homolytic cleavage of the oxidant, generating radical species that facilitate the oxidation of the alcohol to a ketone via single-electron transfer mechanisms.

-

Yield : The yields for this oxidation can vary based on conditions but have been reported to be moderate to good, typically ranging from 60% to 80% depending on substrate and catalyst used .

2.2. Esterification

This compound can undergo esterification reactions when treated with carboxylic acids. This reaction forms esters, which are important intermediates in organic synthesis.

-

General Reaction :

-

Applications : The resulting esters can be utilized in various applications, including pharmaceuticals and agrochemicals.

2.3. Nucleophilic Aromatic Substitution

The presence of the trifluoromethyl group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions.

-

Mechanism : In this reaction, nucleophiles can attack the carbon atom of the aromatic ring bearing the trifluoromethyl group, leading to substitution.

-

Example : This reaction has been successfully applied in synthesizing various substituted aromatic compounds, demonstrating significant utility in synthetic organic chemistry .

2.4. Radical Coupling Reactions

Recent studies have reported radical coupling reactions involving this compound with acetamides to generate 3-arylpropanamides.

-

Mechanism : The reaction proceeds through a radical pathway initiated by potassium tert-butoxide, which acts as both a base and radical initiator. The radical anion of the alcohol couples with enolates derived from acetamides to form new C–C bonds .

-

Yield : These reactions generally yield products in good quantities (up to 70% yield), showcasing the versatility of this compound in radical chemistry.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzyl Alcohol | Simple phenolic structure | Non-fluorinated; less reactive |

| Trifluoroethanol | Trifluoromethyl group on ethanol | Lower molecular weight; different reactivity |

| (S)-(+)-alpha-(Trifluoromethyl)benzyl alcohol | Enantiomer of (R)-(-) form | Opposite chirality; potential differences in biological activity |

| 2-Trifluoromethylphenol | Trifluoromethyl group on phenolic ring | Different functional groups; used in different applications |

Applications De Recherche Scientifique

Pharmaceutical Applications

(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chirality allows for the selective synthesis of enantiomerically pure compounds, which is essential for drug efficacy and safety. Some key applications include:

- Chiral Auxiliary : It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of desired stereoisomers while allowing for easy removal post-reaction.

- Chiral Solvent : The compound acts as a chiral solvating agent in NMR spectroscopy, aiding in the determination of enantiomeric composition by causing differential shifts in NMR signals based on the chirality of the interacting molecules .

- Drug Development : Its unique properties enhance drug solubility and bioavailability, making it an attractive candidate for developing new pharmaceuticals .

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the formulation of pesticides and herbicides. The trifluoromethyl group contributes to improved biological activity and environmental stability, which are critical for effective pest control. Its applications include:

- Pesticide Formulation : The compound can enhance the efficacy of active ingredients in pesticide formulations by increasing their stability and activity against target pests .

Organic Synthesis

The compound's structure allows it to participate in various organic reactions, making it a versatile building block in synthetic chemistry. Notable applications include:

- Chiral Stationary Phase (CSP) : It is employed as a CSP in high-performance liquid chromatography (HPLC) for the separation of enantiomers based on their interactions with the stationary phase.

- Nucleophilic Aromatic Substitution : The presence of the trifluoromethyl group facilitates specific reactions like nucleophilic aromatic substitution, which is valuable for synthesizing complex organic molecules.

Case Studies and Research Findings

Several studies have documented the successful application of this compound in various chemical syntheses:

- A study highlighted its role as a chiral auxiliary in synthesizing β-amino-α-trifluoromethyl alcohols, which are important intermediates for biologically active compounds .

- Research demonstrated its effectiveness as an organocatalyst, showcasing its potential in catalyzing reactions that yield trifluoromethylated compounds with high selectivity .

Mécanisme D'action

The mechanism of action of ®-(-)-alpha-(Trifluoromethyl)benzyl alcohol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-(+)-alpha-(Trifluoromethyl)benzyl alcohol

- ®-(-)-1-Phenyl-2,2,2-trifluoroethanol

- (S)-(-)-alpha-Methyl-2-naphthalenemethanol

- ®-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol

Uniqueness

®-(-)-alpha-(Trifluoromethyl)benzyl alcohol is unique due to its specific chiral configuration and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Activité Biologique

(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol, with the chemical formula C9H8F3O, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- IUPAC Name : (R)-(-)-2-(Trifluoromethyl)phenylmethanol

- CAS Number : 10531-50-7

- Molecular Weight : 202.16 g/mol

- Structure : The compound features a trifluoromethyl group attached to a benzyl alcohol moiety, which enhances its lipophilicity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis often begins with commercially available benzyl alcohol derivatives.

- Trifluoromethylation : The introduction of the trifluoromethyl group can be achieved through various methods, including:

- Use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

- Nucleophilic substitution reactions involving fluorinated reagents.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound:

- Mechanism of Action : The compound exhibits selective cytotoxicity against various cancer cell lines. It has been shown to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation essential for cell division.

- Case Study : In a study evaluating its effects on human myeloid leukemia cell lines (HL-60 and U937), the compound demonstrated an IC50 value of approximately 0.56 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like CA-4 (IC50 = 1.0 µM) .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

- In vitro Studies : Research indicates that this compound exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

- Mechanism : The antimicrobial action is believed to be due to the disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Table 1: Biological Activity Summary

Research Findings

- Enhanced Selectivity : The introduction of the trifluoromethyl group significantly enhances the selectivity of glycosylation reactions in carbohydrate chemistry, which may have implications for drug design involving glycosides .

- Potential as a Pharmaceutical Intermediate : The compound is being explored as a pharmaceutical intermediate due to its unique reactivity and ability to form stable derivatives .

Propriétés

IUPAC Name |

(1R)-2,2,2-trifluoro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOMEAQPOMDWSR-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10531-50-7 | |

| Record name | (-)-2,2,2-Trifluoro-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-α-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Can (R)-2,2,2-Trifluoro-1-phenylethanol be synthesized asymmetrically?

A1: Yes, research indicates that (R)-2,2,2-Trifluoro-1-phenylethanol can be synthesized asymmetrically through two primary methods.

- Photoisomerization of Nitrones: Irradiating achiral aldo- or keto-nitrones with UV light (λ > 300 nm) in the presence of a chiral solvent like (S)- or (R)-2,2,2-trifluoro-1-phenylethanol can produce optically active oxaziridines, with a maximum optical yield of 31% [].

- Enzymatic Reduction: The thermostable alcohol dehydrogenase (TkADH) from Thermococcus kodakarensis KOD1 exhibits high enantioselectivity in reducing 2,2,2-trifluoroacetophenone to (R)-2,2,2-trifluoro-1-phenylethanol with an enantiomeric excess (ee) greater than 99.6% []. This enzymatic approach offers a highly selective method for obtaining the desired enantiomer.

Q2: What factors influence the asymmetric synthesis of (R)-2,2,2-Trifluoro-1-phenylethanol from nitrones?

A2: The degree of asymmetric synthesis during the photoisomerization of nitrones to chiral oxaziridines, precursors to (R)-2,2,2-Trifluoro-1-phenylethanol, is sensitive to several factors []:

Q3: Does the presence of a para-nitrophenyl substituent on oxaziridines, potential precursors to (R)-2,2,2-Trifluoro-1-phenylethanol, affect their photochemical behavior?

A3: Yes, oxaziridines containing a para-nitrophenyl group exhibit unique photochemical properties. Upon irradiation with UV light at a wavelength of 254 nm, these oxaziridines undergo both photoracemization and photoepimerization []. This behavior suggests that the excited state of the para-nitrophenyl substituted oxaziridine can access pathways leading to a loss of stereochemical integrity. The proposed mechanisms for these transformations include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.